rac-[(1R,2S)-2-bromocyclopropyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7BrO |
|---|---|
Molecular Weight |
151.00 g/mol |
IUPAC Name |
[(1S,2R)-2-bromocyclopropyl]methanol |
InChI |
InChI=1S/C4H7BrO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4+/m0/s1 |
InChI Key |
SOUNJUAOSVUXMT-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1Br)CO |
Canonical SMILES |
C1C(C1Br)CO |
Origin of Product |
United States |
Physicochemical Properties of Rac 1r,2s 2 Bromocyclopropyl Methanol
General Synthetic Routes to Brominated Cyclopropyl Alcohols
The construction of brominated cyclopropyl alcohols can be approached through several distinct strategies. These include the direct modification of a pre-formed cyclopropane ring, the construction of the ring from an unsaturated precursor using a bromine-containing reagent, or the reduction of a more oxidized cyclopropane derivative.
The direct bromination of a cyclopropylmethanol (B32771) precursor at a C-H bond on the cyclopropane ring is a challenging transformation. Standard electrophilic bromination methods are often incompatible with the alcohol functionality and can lead to ring-opening reactions due to the strained nature of the cyclopropane ring. Furthermore, common reagents used to convert alcohols to bromides, such as triphenylphosphine (B44618) with bromine or N-Bromosuccinimide, act to replace the hydroxyl group, yielding (bromomethyl)cyclopropane (B137280) rather than the desired ring-brominated product. google.comgoogle.com Consequently, this direct approach is not a commonly employed or efficient route for the synthesis of this compound.
A more direct and effective method involves the construction of the brominated cyclopropane ring from an alkene precursor, such as allyl alcohol. This strategy utilizes the addition of a bromocarbene or a related carbenoid species across the double bond.
One prominent method is the reaction of an allylic alcohol with bromoform (B151600) (CHBr₃) in the presence of a strong base, such as potassium t-butoxide. masterorganicchemistry.com The base deprotonates the bromoform to generate a tribromomethyl anion (⁻CBr₃), which then undergoes alpha-elimination to lose a bromide ion and form dibromocarbene (:CBr₂). While dibromocarbene can add to the alkene, subsequent reduction would be necessary to achieve the target monobrominated compound. A more direct route involves the generation of monobromocarbene (:CHBr), which can be achieved from dibromomethane (B42720) and a strong base. The addition of the carbene to the double bond of allyl alcohol proceeds in a concerted, stereospecific syn-addition. This process typically yields a mixture of cis and trans diastereomers, from which the desired trans isomer, this compound, must be separated. The hydroxyl group of the allyl alcohol can direct the cyclopropanation, influencing the diastereoselectivity of the reaction. nih.gov
Table 1: Cyclopropanation of Allyl Alcohol
| Carbene Source | Base/Conditions | Key Intermediate | Primary Product | Stereoselectivity |
|---|---|---|---|---|
| CHBr₃ (Bromoform) | KOt-Bu (Potassium t-butoxide) | :CBr₂ (Dibromocarbene) | 2,2-Dibromocyclopropyl]methanol | Subsequent reduction needed |
| CH₂Br₂ (Dibromomethane) | Strong Base (e.g., n-BuLi) | :CHBr (Monobromocarbene) | Mixture of cis/trans-2-bromocyclopropyl]methanol | Mixture of diastereomers, trans often favored |
Perhaps the most reliable and widely applicable strategy for synthesizing this compound is through the reduction of a corresponding carboxylic acid or its derivative, such as an ester. This multi-step approach allows for greater control over the stereochemistry of the final product. The key precursor for this route is trans-2-bromocyclopropanecarboxylic acid or its ester.
The conversion of the carboxyl or ester functional group to a primary alcohol is a standard transformation accomplished with powerful hydride-donating reagents. masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄) : This is a very strong and effective reducing agent for both carboxylic acids and esters. libretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org LiAlH₄ readily reduces the ester group of a precursor like ethyl trans-2-bromocyclopropanecarboxylate to the hydroxymethyl group, affording the target alcohol in good yield. masterorganicchemistry.com
Sodium Borohydride (B1222165) (NaBH₄) : This reagent is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids or esters. libretexts.orglibretexts.org It is primarily used for the reduction of aldehydes and ketones.
Diisobutylaluminium Hydride (DIBAL-H) : DIBAL-H is another powerful reducing agent that is particularly useful for the reduction of esters to primary alcohols. It is often used at low temperatures to enhance selectivity.
Table 2: Comparison of Hydride Reducing Agents for Carboxylic Acid/Ester Reduction
| Reagent | Abbreviation | Substrate Compatibility | Typical Conditions | Notes |
|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Carboxylic Acids, Esters | Anhydrous Ether/THF, Room Temp | Highly reactive, reacts violently with water. libretexts.org |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Methanol (B129727)/Ethanol | Generally unreactive towards esters and carboxylic acids. libretexts.orglibretexts.org |
| Diisobutylaluminium Hydride | DIBAL-H | Esters, Lactones, Nitriles | Toluene/Hexane (B92381), Low Temp (-78 °C) | Can allow for more controlled reductions. |
A major advantage of the reductive strategy is the high degree of stereocontrol it offers. The stereochemistry of the final alcohol product is directly determined by the stereochemistry of the carboxylic acid precursor. The reduction of the carboxyl group to a CH₂OH group does not alter the existing stereocenters at the C1 and C2 positions of the cyclopropane ring.
Therefore, to synthesize this compound, which has a trans configuration, one must start with the racemic trans-2-bromocyclopropanecarboxylic acid or its corresponding ester. The synthesis of this trans precursor is the key step for achieving stereocontrol. organic-chemistry.orgnih.gov The separation of cis and trans isomers is often more feasible at the carboxylic acid or ester stage than at the final alcohol stage.
Reduction of Brominated Cyclopropyl Carboxylic Acid Derivatives
Precursor Synthesis and Functional Group Interconversions Leading to Brominated Cyclopropylmethanols
The success of the aforementioned synthetic routes relies on the availability of key precursors.
For the cyclopropanation route (Section 2.1.2), the primary precursor is allyl alcohol , which is a readily available commercial chemical. The other key reagents are the carbene sources, such as bromoform or dibromomethane.
For the reductive route (Section 2.1.3), the crucial precursor is racemic trans-2-bromocyclopropanecarboxylic acid or its ester. A common synthesis for this intermediate begins with an α,β-unsaturated ester, such as ethyl acrylate (B77674) . The cyclopropanation of ethyl acrylate using bromoform and a base generates ethyl 2,2-dibromocyclopropanecarboxylate. This can then be selectively reduced to afford ethyl trans-2-bromocyclopropanecarboxylate. Subsequent hydrolysis of the ester group with a base (saponification) followed by acidic workup yields the desired trans-2-bromocyclopropanecarboxylic acid, which can then be carried forward to the reduction step.
Synthesis from Cyclopropyl Carboxylic Acid Esters and Ketones
This approach focuses on the initial synthesis of a cyclopropane ring bearing a carboxylic acid ester or ketone functionality, which is subsequently converted to the target brominated alcohol. A key step in this sequence is the stereoselective introduction of the bromine atom and the reduction of the carbonyl group.
A common strategy for the formation of the cyclopropane ring is the rhodium-catalyzed reaction of an alkene with a diazo compound. For instance, the synthesis of a substituted bromocyclopropane (B120050) carboxylic acid ethyl ester can be achieved through the cyclopropanation of an appropriate bromoalkene with ethyl diazoacetate. A representative example, though for a methylated analogue, involves the reaction of 2-bromopropene (B1265445) with ethyl diazoacetate in the presence of a rhodium acetate (B1210297) dimer catalyst, Rh₂(OAc)₄. This reaction proceeds over an extended period to yield the corresponding 2-bromo-2-methyl-cyclopropanecarboxylic acid ethyl ester.
To obtain the specific substitution pattern of the target compound, this methodology could be adapted by using a different bromoalkene. The subsequent step involves the reduction of the ester functionality to the primary alcohol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). It is important to note that milder reducing agents like sodium borohydride are generally not effective for the reduction of esters to alcohols.
The stereochemical outcome of the cyclopropanation and subsequent reduction steps is crucial in obtaining the desired rac-(1R,2S) diastereomer. The relative stereochemistry of the substituents on the cyclopropane ring is established during the cyclopropanation reaction and is influenced by the nature of the catalyst and the substrates.
Table 1: Synthesis of This compound via Cyclopropyl Carboxylic Acid Ester
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Cyclopropanation | Bromoalkene, Ethyl Diazoacetate, Rh₂(OAc)₄ | Ethyl 2-bromocyclopropanecarboxylate |
| 2 | Reduction | Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether or THF | This compound |
Transformations of Dibromocyclopropane Intermediates
An alternative and often more stereocontrolled route to this compound involves the initial formation of a gem-dibromocyclopropane, followed by a selective reduction to the monobrominated compound. This approach takes advantage of the well-established methods for the dibromocyclopropanation of alkenes and the subsequent stereoselective reduction of the resulting dibromide.
The synthesis commences with the dibromocyclopropanation of an appropriate alkene precursor that already contains a protected hydroxyl group or a group that can be readily converted to a hydroxymethyl group. The dibromocyclopropanation is typically achieved by reacting the alkene with bromoform (CHBr₃) in the presence of a strong base, such as potassium tert-butoxide, or under phase-transfer catalysis conditions.
The key step in this sequence is the stereoselective reduction of the gem-dibromocyclopropane to the desired monobromocyclopropane. Several methods have been developed for this transformation, offering varying degrees of stereoselectivity. One effective method involves the use of organometallic reagents. For example, the reaction of a gem-dibromocyclopropane with methylmagnesium bromide has been shown to yield the corresponding monobromocyclopropane. Another highly stereoselective reduction can be achieved using potassium dimethyl phosphite (B83602) in liquid ammonia. This method has been reported to provide a high degree of control over the stereochemical outcome of the reduction.
A particularly efficient and mild method for the hydrodehalogenation of 1,1-dibromocyclopropanes involves the use of a Grignard reagent, such as ethylmagnesium bromide, in the presence of a catalytic amount of a titanium(IV) alkoxide, like titanium(IV) isopropoxide. This system allows for the selective removal of one bromine atom to furnish the monobromocyclopropane. The stereoselectivity of this reduction often favors the formation of the endo-bromo isomer, which would correspond to the desired trans relationship between the bromine atom and the other substituent on the cyclopropane ring after conversion of the functional group to the hydroxymethyl group.
Following the selective monoreduction, any protecting groups on the hydroxyl functionality are removed, and if necessary, the precursor group is converted to the hydroxymethyl group to yield the final target compound, this compound.
Table 2: Synthesis of This compound via Dibromocyclopropane Intermediate
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Dibromocyclopropanation | Alkene with protected hydroxyl group, Bromoform (CHBr₃), Potassium tert-butoxide | gem-Dibromocyclopropane with protected hydroxyl group |
| 2 | Selective Monoreduction | Ethylmagnesium Bromide, Titanium(IV) Isopropoxide (catalyst) | Monobromocyclopropane with protected hydroxyl group |
| 3 | Deprotection/Conversion | Appropriate deprotection/conversion reagents | This compound |
Stereochemical Control and Analysis in the Synthesis of Rac 1r,2s 2 Bromocyclopropyl Methanol
Principles of Stereoselectivity in Cyclopropane (B1198618) Formation (e.g., Diastereoselective Cyclopropanation)
The formation of a cyclopropane ring from an alkene introduces two new stereocenters. Controlling the relative configuration of these centers is the essence of diastereoselective cyclopropanation. A primary strategy involves the reaction of an alkene with a carbene or carbenoid species. The stereochemical outcome is heavily influenced by the mechanism of the cyclopropanation and the existing structural features of the alkene substrate.
For allylic alcohols, a powerful principle of stereocontrol is the directing effect of the hydroxyl group. In reactions like the Simmons-Smith cyclopropanation, which utilizes an organozinc carbenoid (IZnCH₂I), the hydroxyl group can coordinate to the zinc atom of the reagent. This coordination directs the delivery of the methylene (B1212753) group to the face of the double bond on the same side as the alcohol group, a process known as syn-direction. nih.govrsc.org This interaction in the transition state effectively lowers the activation energy for the formation of the syn-cyclopropylmethanol diastereomer over the anti isomer, often leading to high diastereoselectivity. nih.govrsc.org
Furthermore, the geometry of the starting alkene is often preserved in concerted cyclopropanation reactions. For example, a (Z)-alkene will typically yield a cis-disubstituted cyclopropane, while an (E)-alkene will yield a trans-disubstituted cyclopropane. This stereospecificity, combined with the directing effects of functional groups, provides a robust framework for predicting and controlling the diastereochemical outcome of cyclopropane formation. chromforum.org
Enantioselective and Diastereoselective Approaches in Synthesis
To synthesize specific enantiomers or diastereomers of compounds like [(1R,2S)-2-bromocyclopropyl]methanol, chemists employ various strategies that can be broadly categorized by the origin of stereochemical control: the substrate, the reagent, or the catalyst.
In substrate-controlled synthesis, a pre-existing chiral center in the starting material dictates the stereochemical outcome of the reaction. The synthesis of cyclopropanes from chiral, non-racemic allylic alcohols is a classic example of this approach. nih.gov The hydroxyl group of the allylic alcohol not only directs the cyclopropanating agent to the syn face of the double bond but, if the alcohol itself is enantiomerically pure, this facial selectivity leads to the formation of a specific diastereomer with high enantiomeric purity. researchgate.netresearchgate.net
The effectiveness of this control is demonstrated in Simmons-Smith type reactions, where the coordination between the chiral alcohol and the zinc carbenoid creates a diastereomeric transition state. The steric and electronic properties of the substituents on the chiral substrate lead to a significant energy difference between the possible transition states, favoring the formation of one diastereomer. For instance, high syn selectivities (>200:1) have been observed with (Z)-disubstituted chiral allylic alcohols. nih.gov
When the substrate is achiral, stereoselectivity can be imposed by using chiral reagents or, more commonly, a chiral catalyst. This approach is highly versatile and is the foundation of modern asymmetric synthesis.
Metal-Catalyzed Reactions Transition-metal catalysis is a powerful tool for constructing cyclopropanes with high stereocontrol. chromatographyonline.com Chiral catalysts, typically composed of a metal center and a chiral ligand, create a chiral environment that forces the reaction to proceed through a lower-energy pathway for the formation of one enantiomer over the other.
For the cyclopropanation of allylic alcohols, several catalytic systems have been developed. For example, a substoichiometric amount of a titanium-TADDOLate complex can catalyze the cyclopropanation with bis(iodomethyl)zinc, yielding cyclopropylmethanols with excellent enantiomeric ratios (up to 97:3 for some substrates). youtube.com Another effective system employs a chiral bis-sulfonamide ligand in combination with diethylzinc (B1219324) to promote the enantioselective cyclopropanation of a wide range of allylic alcohols. researchgate.netresearchgate.net Rhodium-based catalysts are also highly effective, particularly for reactions involving diazo compounds, and have been used in the asymmetric synthesis of halocyclopropanes. nih.gov
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|
| Ti-TADDOLate / Zn(CH₂I)₂ | 3-Aryl-substituted allylic alcohols | Excellent | Up to 97:3 | youtube.com |
| Ti-TADDOLate / Zn(CH₂I)₂ | Alkyl-substituted allylic alcohols | Modest | Up to 87:13 | youtube.com |
| (R,R)-Bis-sulfonamide / Et₂Zn / CH₂I₂ | Broad range of allylic alcohols | - | High | researchgate.net |
| Chiral Rhodium Catalyst / Diazoacetate | 2-Haloalkenes | Good | Excellent | nih.gov |
Biocatalysis Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes are inherently chiral catalysts that operate with exceptional levels of selectivity under mild conditions. nih.govwikipedia.org While direct enzymatic cyclopropanation is an emerging field, biocatalysis is widely used for the synthesis of chiral building blocks, such as enantiomerically pure allylic alcohols, through processes like kinetic resolution. sepscience.com These enantiopure substrates can then be used in substrate-controlled cyclopropanation reactions. The high regio-, stereo-, and enantioselectivity offered by enzymes makes biocatalysis an attractive and sustainable alternative to traditional chemical catalysis for preparing the necessary chiral precursors for complex targets. nih.gov
Isolation and Separation of Stereoisomers (e.g., Diastereomer Separation)
Following a stereoselective synthesis, the isolation of the desired stereoisomer is a critical step. The method of separation depends on whether the products are diastereomers or enantiomers.
Diastereomers have different physical properties, such as boiling point, melting point, and polarity. Consequently, they can often be separated using standard laboratory techniques like column chromatography on silica (B1680970) gel, crystallization, or distillation. chromforum.org In syntheses that achieve high diastereoselectivity (e.g., >20:1 d.r.), the major diastereomer can typically be isolated in high purity by a straightforward chromatographic separation.
Enantiomers, having identical physical properties in an achiral environment, cannot be separated by such methods. Their separation requires the introduction of a chiral element. There are two primary strategies:
Chiral Resolution: This classic method involves converting the racemic mixture of enantiomers into a pair of diastereomers by reacting it with an enantiomerically pure chiral resolving agent. For an alcohol like [(1R,2S)-2-bromocyclopropyl]methanol, this could involve esterification with a chiral carboxylic acid. The resulting diastereomeric esters can then be separated by chromatography or crystallization. Afterward, the chiral auxiliary is cleaved to yield the separated enantiomers. youtube.com
Chiral Chromatography: This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which causes them to travel through the column at different rates and elute separately. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical and preparative tools for separating enantiomers. researchgate.netresearchgate.net
Methodologies for Stereoisomeric Purity Assessment
Determining the success of a stereoselective reaction requires accurate measurement of the stereoisomeric purity of the product. The two key metrics are diastereomeric ratio (d.r.) for diastereomers and enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) for enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for determining the diastereomeric ratio. Diastereomers are distinct compounds and will generally have different NMR spectra. The signals for specific protons or carbons in each diastereomer will appear at slightly different chemical shifts. By integrating the corresponding peaks in the ¹H NMR spectrum, the relative proportion of each diastereomer in the mixture can be accurately calculated.
To determine enantiomeric purity by NMR, a chiral environment must be created. This is achieved by using:
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a CDA, such as Mosher's acid (MTPA), to form diastereomers. These diastereomers will have distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR), allowing for quantification of their ratio by integration.
Chiral Solvating Agents (CSAs): These agents form weak, transient diastereomeric complexes with the enantiomers directly in the NMR tube. This can induce small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of the enantiomeric ratio without chemical modification of the sample.
Chiral Chromatography Chiral HPLC and GC are the most common and reliable methods for determining enantiomeric purity. When a racemic or enantiomerically enriched sample is analyzed on a chiral column, the two enantiomers appear as separate peaks. The enantiomeric excess is calculated from the integrated areas of these two peaks using the formula: e.e. (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| x 100. researchgate.net This method is highly sensitive and can provide accurate purity assessments.
Reactivity Profiles and Transformational Chemistry of Rac 1r,2s 2 Bromocyclopropyl Methanol
Nucleophilic Substitution Reactions Involving the Bromine Moiety
Nucleophilic substitution reactions on brominated cyclopropanes can be complex. While direct substitution is possible, the reaction often proceeds through an elimination-addition mechanism involving a highly reactive cyclopropene intermediate, particularly in the presence of a base. mdpi.com
The reaction of bromocyclopropanes with alcohols, such as methanol (B129727), in the presence of a base typically leads to the formation of cyclopropyl (B3062369) ethers. For instance, the treatment of a glycal-derived gem-dibromocyclopropane with sodium methoxide in methanol resulted in a ring-opening to form 2-deoxy-2-(E-bromomethylene)pyranosides. uq.edu.au The proposed mechanism involves an initial elimination of hydrogen bromide to form a cyclopropene intermediate. uq.edu.au This intermediate then undergoes cleavage, followed by nucleophilic attack by the alcohol. uq.edu.au
In the case of rac-[(1R,2S)-2-bromocyclopropyl]methanol, a similar reaction with an alkoxide would be expected to proceed via dehydrobromination to yield a cyclopropene. The subsequent nucleophilic addition of the alcohol across the double bond of this intermediate would then form the corresponding cyclopropyl ether. mdpi.com
The methodology of formal nucleophilic substitution via a cyclopropene intermediate is a versatile strategy for synthesizing a variety of substituted cyclopropane (B1198618) derivatives. mdpi.com This approach is not limited to alcohols and can be extended to a range of other nucleophiles.
Enantiomerically enriched cyclopropyl ethers, as well as amines and cyclopropylazole derivatives, can be obtained through the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.comresearchgate.net The key to this methodology is the base-assisted dehydrohalogenation to form a cyclopropene intermediate, which then undergoes nucleophilic addition. mdpi.com This process allows for the installation of various functional groups onto the cyclopropane ring, demonstrating the synthetic utility of bromocyclopropanes as precursors to densely functionalized three-membered rings.
| Starting Material | Nucleophile | Base | Product | Mechanism |
| Bromocyclopropane (B120050) | Alcohol (ROH) | Strong Base (e.g., NaOR) | Cyclopropyl Ether (ROR') | Elimination-Addition via Cyclopropene |
| Bromocyclopropane | Amine (RNH2) | Strong Base | Cyclopropyl Amine | Elimination-Addition via Cyclopropene |
| Bromocyclopropane | Azole | Strong Base | Cyclopropylazole | Elimination-Addition via Cyclopropene |
Transformations of the Hydroxyl Group
The primary alcohol functionality of this compound is amenable to a variety of common transformations, including oxidation, esterification, and etherification.
Primary alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. The oxidation of cyclopropanols can sometimes lead to ring-opening, but specific reagents can selectively oxidize the alcohol while preserving the cyclopropane ring. For example, silver-catalyzed ring-opening of cycloalkanols has been developed for the synthesis of distally chlorinated ketones. nih.gov However, milder oxidation methods are typically employed to maintain the cyclic structure.
Table of Common Oxidizing Agents for Primary Alcohols:
| Oxidizing Agent | Product | Notes |
| Pyridinium chlorochromate (PCC) | Aldehyde | Mild oxidant, stops at the aldehyde stage. |
| Dess-Martin periodinane (DMP) | Aldehyde | Mild and selective for the oxidation of primary and secondary alcohols. |
| Swern Oxidation | Aldehyde | Uses dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride. |
| Potassium permanganate (B83412) (KMnO4) | Carboxylic Acid | Strong oxidizing agent. |
| Chromic Acid (H2CrO4) | Carboxylic Acid | Strong oxidizing agent. |
The hydroxyl group can readily undergo esterification and etherification reactions. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride), often in the presence of an acid catalyst.
Etherification, the conversion of the alcohol to an ether, can be accomplished through various methods, most notably the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction | Reagents | Product |
| Esterification | Carboxylic Acid (R'COOH), Acid Catalyst | Ester (R-O-C(=O)-R') |
| Esterification | Acid Chloride (R'COCl), Base | Ester (R-O-C(=O)-R') |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether (R-O-R') |
Ring-Opening Reactions of Brominated Cyclopropanes
The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. nih.gov The presence of a bromine atom can facilitate these transformations, which can proceed through radical or ionic pathways.
The cleavage of the cyclopropane ring can be initiated by photolytically generated bromine atoms. acs.org Additionally, radical-mediated ring-opening of alkylidenecyclopropanes has been utilized for the synthesis of 2-bromo-1,6-dienes. nih.gov These reactions often involve the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a homoallylic radical.
Under basic conditions, as seen in the reaction of glycal-derived gem-dibromocyclopropanes, ring-opening can occur following the formation of a cyclopropene intermediate. uq.edu.au The strain within the cyclopropene facilitates the cleavage of a C-C bond. acs.org The nature of the substituents on the cyclopropane ring and the reaction conditions play a crucial role in determining whether the reaction proceeds with retention of the ring or results in its opening. The kinetics of the reaction are also a key factor; intramolecular ring-opening is often much faster than intermolecular reactions. reddit.com
Mechanistic Investigations of Cyclopropyl Ring Cleavage
The cleavage of the cyclopropane ring in derivatives such as this compound can be initiated under various conditions, often proceeding through cationic or radical intermediates. While direct mechanistic studies on this specific compound are not extensively documented, analogies can be drawn from related systems.
Under acidic conditions or in the presence of electrophiles, the hydroxyl group can be protonated, forming a good leaving group. Subsequent departure of water could, in principle, lead to a cyclopropylcarbinyl cation. However, the presence of the electron-withdrawing bromine atom would destabilize such a cation. A more plausible pathway involves the participation of the cyclopropane ring in the cleavage process. For instance, in base-promoted ring-opening reactions of gem-dibromocyclopropanes, the reaction is proposed to proceed via deprotonation, elimination of bromide to form a cyclopropene intermediate, followed by ring opening to a zwitterionic/carbene species. uq.edu.au
Another relevant mechanistic paradigm is the tandem Heck–cyclopropane ring-opening reaction observed in cyclopropyldiol derivatives. Computational studies on these systems have shown that the regioselectivity of the ring-opening is influenced by the stereochemistry of the initial migratory insertion step. The cleavage of the C1–C2 or C1–C3 bond is determined by the stability of the resulting transition states, often favoring the formation of the thermodynamically more stable product.
Radical-mediated ring-opening is also a possibility. The reaction can be initiated by the homolytic cleavage of the C-Br bond or by the abstraction of a hydrogen atom from the hydroxyl group, leading to a cyclopropylcarbinyl radical. This highly strained radical can then undergo rapid ring opening to form a more stable allylic or homoallylic radical, which can be trapped by a variety of radical acceptors.
Formation of Allylic and Homoallylic Products
The ring strain inherent in the cyclopropane ring of this compound provides a driving force for rearrangements that lead to the formation of more stable allylic and homoallylic products. These transformations are often facilitated by acidic or thermal conditions.
A common reaction of cyclopropylcarbinols is the cyclopropylcarbinyl-homoallyl rearrangement, which proceeds through a cyclopropylcarbinyl cation intermediate. This cation can rearrange to a homoallylic cation, which upon quenching, yields a homoallylic alcohol. For example, various cyclopropyl carbinols have been shown to rearrange to homoallylic alcohols in good to very high yields when refluxed in a water-dioxane mixture without the need for an additional catalyst. nih.gov This type of rearrangement can be particularly useful for the synthesis of ring-expanded cyclic homoallylic alcohols from bicyclic or tricyclic cyclopropyl carbinols. nih.gov
Allylic alcohols can also be formed through a process known as an allylic rearrangement or allylic shift, where a nucleophilic substitution occurs at the carbon adjacent to the double bond, causing the double bond to shift. wikipedia.orglscollege.ac.in While not a direct ring-opening product, subsequent eliminations or rearrangements of ring-opened intermediates could potentially lead to allylic systems.
The table below summarizes potential reaction pathways for the formation of allylic and homoallylic products from cyclopropylcarbinol precursors.
| Reaction Type | Conditions | Intermediate | Product Type |
| Cyclopropylcarbinyl Rearrangement | Acidic or Thermal | Cyclopropylcarbinyl Cation | Homoallylic Alcohol |
| Radical Ring-Opening | Radical Initiator | Cyclopropylcarbinyl Radical | Homoallylic Radical (leading to various products) |
| Base-Promoted Ring Opening | Strong Base | Cyclopropene/Carbene | Varies (potential for unsaturated products) |
Reductive Debromination Reactions
The carbon-bromine bond in this compound is susceptible to reductive cleavage, offering a pathway to both monobrominated and fully debrominated cyclopropyl products. The selectivity of these reactions is highly dependent on the choice of reducing agent and reaction conditions.
Selective Carbon-Bromine Bond Reduction
Selective reduction of the carbon-bromine bond without affecting the cyclopropane ring or the hydroxyl group is a key transformation. Radical-based reductions are particularly effective for this purpose. Tributyltin hydride (Bu3SnH) is a commonly used reagent for the dehalogenation of alkyl halides, including those on a cyclopropane ring. organic-chemistry.orgorganicchemistrydata.org The reaction proceeds via a free radical chain mechanism, where a tributyltin radical abstracts the bromine atom to form a cyclopropyl radical, which then abstracts a hydrogen atom from another molecule of Bu3SnH to yield the debrominated product. youtube.com
The selectivity of the reduction can be controlled by the reaction conditions. For instance, in the case of gem-dibromocyclopropanes, it is possible to achieve selective mono-reduction to afford monobromocyclopropanes in good yields by using tributyltin hydride at temperatures below 40°C. researchgate.netresearchgate.net This suggests that a similar selective monodebromination could be possible for vicinal dibromocyclopropanes, or in this case, the single C-Br bond, leaving the cyclopropylmethanol (B32771) intact.
Alternative, "greener" methods for the reduction of dibromocyclopropanes have been developed, utilizing catalytic amounts of a nickel complex activated by a hydride source like sodium borohydride (B1222165). researchgate.net These methods can provide clean and selective dehalogenation under mild conditions. Electrochemical methods have also been employed for the stereoselective reduction of geminal dihalocyclopropanes. acs.org
Generation of Monobrominated and Debrominated Cyclopropyl Products
The controlled reductive debromination of this compound can lead to two primary products: the corresponding monobrominated cyclopropylmethanol (which in this case is the starting material itself, implying a failed reaction or a focus on stereochemical changes) or the fully debrominated cyclopropylmethanol.
Selective monodebromination of a di- or poly-brominated precursor would yield a monobrominated product. In the context of the starting material, which is already monobrominated, a "selective reduction" would imply the complete removal of the bromine atom.
The complete reduction of the carbon-bromine bond results in the formation of cyclopropylmethanol. This can be achieved using various reducing agents, such as catalytic hydrogenation. For example, cyclopropylmethanol can be prepared by the hydrogenation of cyclopropanecarboxaldehyde in the presence of a cobalt or nickel catalyst. google.com While this is a different synthetic route, it demonstrates that the cyclopropane ring is stable to certain hydrogenation conditions that can reduce other functional groups.
The table below outlines the expected products from the reductive debromination of this compound under different conditions.
| Reducing Agent | Conditions | Primary Product |
| Tributyltin Hydride (Bu3SnH) / AIBN | Radical initiation | Cyclopropylmethanol |
| Catalytic Nickel / NaBH4 | Mild, aqueous | Cyclopropylmethanol |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | Neutral conditions | Cyclopropylmethanol |
Synthetic Utility and Application of Rac 1r,2s 2 Bromocyclopropyl Methanol Derivatives in Complex Molecule Synthesis
Utilization as Chiral Building Blocks in Organic Synthesis
The inherent chirality of rac-[(1R,2S)-2-bromocyclopropyl]methanol derivatives, once resolved into their respective enantiomers, makes them valuable chiral synthons. The well-defined spatial arrangement of the substituents on the cyclopropane (B1198618) ring allows for a high degree of stereocontrol in subsequent transformations. This is particularly crucial in the synthesis of single-enantiomer drugs, where the biological activity often resides in only one of the enantiomers.
The enantioselective synthesis of complex molecules often relies on the use of such chiral building blocks to introduce stereocenters with high fidelity. For instance, chiral cyclopropylmethanols can be accessed through methods like the Sharpless asymmetric epoxidation, which establishes key stereocenters early in a synthetic sequence. These chiral intermediates can then be elaborated into more complex structures while retaining the stereochemical integrity of the original building block.
Precursors for the Synthesis of Analogues of Biologically Active Compounds (e.g., GABA Analogues)
Derivatives of this compound serve as key precursors in the synthesis of conformationally restricted analogues of biologically active molecules, such as γ-aminobutyric acid (GABA). The cyclopropane ring introduces a rigid element into the molecular structure, which can help to lock the molecule into a specific conformation that is optimal for binding to its biological target. This conformational constraint can lead to increased potency and selectivity.
The synthesis of cyclopropane-based GABA analogues has been explored to develop selective inhibitors for GABA transporters. By restricting the conformation of the GABA analogue, it is possible to achieve selectivity for different subtypes of GABA transporters, such as the betaine/GABA transporter 1 (BGT1). Studies have shown that the trans-syn-form of certain cyclopropane-based GABA analogues, where the amino and carboxyl groups are in a trans-configuration and the cyclopropane ring and carboxyl group are in a syn-arrangement, is critical for selective activity at BGT1.
| Compound Class | Biological Target | Rationale for Cyclopropane Inclusion |
| GABA Analogues | GABA Transporters (e.g., BGT1) | Conformational restriction for enhanced selectivity and potency. |
| NMDA Receptor Antagonists | NMDA Receptor | Introduction of rigidity to mimic or block binding of the endogenous ligand. |
Role in the Construction of Fused-Ring Systems
The strained nature of the cyclopropane ring in derivatives of this compound can be exploited in ring-opening and rearrangement reactions to construct more complex fused-ring systems. These reactions are often triggered by the departure of the bromine atom, leading to the formation of a reactive cyclopropylmethyl cation or a related species, which can then undergo intramolecular cyclization.
For example, aza-Heck-triggered C(sp³)–H functionalization cascades have been utilized to create cyclopropane-fused N-heterocycles. nih.gov In such reactions, an alkyl-Pd(II) intermediate, generated from an aza-Heck-type cyclization, can effect a C(sp³)–H palladation to form a cyclopropane ring, leading to the formation of spiro-fused systems. nih.gov This methodology provides a powerful tool for the synthesis of complex polycyclic structures containing a cyclopropane moiety.
Intermediate in the Preparation of Advanced Pharmaceutical and Agrochemical Intermediates
The versatility of this compound derivatives makes them valuable intermediates in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. Furthermore, the hydroxylmethyl group can be oxidized or otherwise modified to introduce additional functionality.
For instance, chiral cyclopropyl (B3062369) derivatives are key components in the synthesis of some modern insecticides and fungicides. The unique conformational properties and metabolic stability imparted by the cyclopropane ring can lead to improved efficacy and a more favorable toxicological profile.
Coupling Reactions and Cascade Transformations (e.g., with Alkynes for Allylic Alcohol Formation)
The bromine atom in this compound derivatives makes them suitable substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, providing a powerful method for the construction of complex molecular skeletons.
One important class of such reactions is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of bromocyclopropanes in such couplings is established. These reactions typically proceed with retention of the cyclopropane ring, allowing for the synthesis of cyclopropyl-alkyne adducts.
Another important reaction is the Heck reaction, which involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org The reactivity of bromocyclopropanes in Heck reactions allows for the formation of vinylcyclopropanes, which are versatile intermediates for further synthetic transformations.
The following table summarizes some potential coupling reactions involving bromocyclopropyl derivatives:
| Reaction Name | Coupling Partner | Product Type | Catalyst System |
| Sonogashira Coupling | Terminal Alkyne | Cyclopropyl-alkyne | Pd(0)/Cu(I) |
| Heck Coupling | Alkene | Vinylcyclopropane | Pd(0) |
| Suzuki Coupling | Boronic Acid | Aryl/Vinylcyclopropane | Pd(0) |
| Stille Coupling | Organostannane | Aryl/Vinylcyclopropane | Pd(0) |
These coupling reactions, often part of a larger cascade transformation, enable the rapid assembly of complex molecules from simple, readily available starting materials, highlighting the synthetic utility of this compound and its derivatives.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms. For a molecule with a defined relative stereochemistry like rac-[(1R,2S)-2-bromocyclopropyl]methanol, NMR is crucial for confirming the cis relationship between the bromo and hydroxymethyl substituents on the cyclopropane (B1198618) ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.
The protons on the three-membered ring (H-1, H-2, and H-3) form a complex spin system due to their diastereotopic nature and vicinal and geminal couplings. The chemical shifts are influenced by the anisotropic effects of the cyclopropane ring and the electronegativity of the bromine and oxygen atoms. The proton attached to the bromine-bearing carbon (H-2) is expected to be deshielded and appear at a lower field. The coupling constants (J-values) between the cyclopropyl protons are particularly informative for confirming the cis stereochemistry. Typically, the vicinal coupling constant between cis protons on a cyclopropane ring is larger than that for trans protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (CH-CH₂OH) | 1.0 - 1.5 | m | - |
| H-2 (CH-Br) | 2.8 - 3.2 | m | - |
| H-3a (CH₂) | 0.8 - 1.2 | m | - |
| H-3b (CH₂) | 0.6 - 1.0 | m | - |
| H-4a (CH₂OH) | 3.5 - 3.9 | dd | J = 11.5, 7.0 |
| H-4b (CH₂OH) | 3.4 - 3.8 | dd | J = 11.5, 8.0 |
| OH | Variable | br s | - |
Note: Predicted values are based on the analysis of similar substituted cyclopropylmethanol (B32771) compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, four distinct carbon signals are expected. The carbon atom attached to the bromine (C-2) will be significantly shifted downfield due to the electronegativity of the bromine atom. The carbon of the hydroxymethyl group (C-4) will also be deshielded by the oxygen atom. The cyclopropyl ring carbons (C-1, C-2, and C-3) typically appear at relatively high field in the ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH-CH₂OH) | 20 - 25 |
| C-2 (CH-Br) | 25 - 30 |
| C-3 (CH₂) | 10 - 15 |
| C-4 (CH₂OH) | 65 - 70 |
Note: Predicted values are based on the analysis of analogous structures and established ¹³C NMR chemical shift correlations.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
While 1D NMR provides essential information, 2D NMR techniques are often necessary to unambiguously assign all proton and carbon signals and to confirm the stereochemistry.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between the protons. Cross-peaks would be observed between H-1 and H-2, H-1 and the H-3 protons, H-2 and the H-3 protons, and between H-1 and the methylene protons of the hydroxymethyl group (H-4). This helps to trace the connectivity within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can provide through-space correlations between protons that are in close proximity, which is invaluable for stereochemical assignments. For this compound, a NOESY cross-peak between H-1 and H-2 would provide strong evidence for their cis relationship on the cyclopropane ring.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₄H₇BrO), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [C₄H₇⁷⁹BrO]⁺ | 149.9680 |
| [C₄H₇⁸¹BrO]⁺ | 151.9660 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and for obtaining mass spectral data of the separated components. For a chiral compound like this compound, chiral LC methods could be employed to separate the enantiomers, followed by MS detection to confirm their identity.
The mass spectrum obtained from an LC-MS analysis would show the molecular ion peaks and characteristic fragment ions. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, the hydroxymethyl group, or water.
Table 4: Plausible Mass Fragmentation Pattern for this compound
| m/z | Plausible Fragment |
| 150/152 | [C₄H₇BrO]⁺ (Molecular Ion) |
| 132/134 | [C₄H₅Br]⁺ (Loss of H₂O) |
| 119/121 | [C₃H₄Br]⁺ (Loss of CH₂OH) |
| 71 | [C₄H₇O]⁺ (Loss of Br) |
| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |
The analysis of these fragments provides valuable information for confirming the structure of the molecule. The combination of these advanced spectroscopic and chromatographic methodologies allows for a comprehensive and unambiguous characterization of this compound.
Chromatographic Techniques for Purification and Purity Evaluation
Chromatographic techniques are indispensable for the separation of components in a mixture, making them essential for both the purification and the evaluation of the purity of this compound. The choice of technique and the specific conditions are paramount to achieving the desired separation.
Column Chromatography
Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. For the purification of this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to separate compounds based on their differential adsorption. The selection of an appropriate mobile phase, or eluent, is crucial for effective separation.
The ideal solvent system for column chromatography should provide a good separation of the target compound from any impurities, with a desirable retention factor (Rf) on a corresponding Thin-Layer Chromatography (TLC) plate, typically in the range of 0.2-0.4 for the compound of interest. A common approach involves using a solvent mixture, often a non-polar solvent like hexane (B92381) or petroleum ether, and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The polarity of the eluent is gradually increased to facilitate the elution of compounds with increasing polarity.
Table 1: Illustrative Column Chromatography Parameters for Purification
| Parameter | Details |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a common starting point for compounds of moderate polarity like cyclopropylmethanol derivatives. |
| Loading Technique | The crude sample can be loaded onto the column either as a concentrated solution in the initial eluent or adsorbed onto a small amount of silica gel (dry loading). |
| Fraction Collection | Fractions are collected sequentially and analyzed by TLC to identify those containing the purified product. |
It is important to note that the optimal conditions can vary depending on the specific impurities present in the crude mixture.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. It is also instrumental in developing the optimal solvent system for column chromatography. ualberta.ca
For this compound, a TLC plate coated with silica gel containing a fluorescent indicator (e.g., silica gel 60 F254) is typically used. A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase. The solvent moves up the plate by capillary action, and the components of the mixture are separated based on their polarity.
The position of the compound on the developed plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a specific solvent system and can be used for identification purposes. Visualization of the spots is often achieved under UV light (254 nm), where UV-active compounds appear as dark spots against a fluorescent background, or by using staining agents such as potassium permanganate (B83412) or vanillin (B372448) solutions. libretexts.org
Table 2: Representative TLC Analysis Parameters
| Parameter | Details |
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase (Eluent) | A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a common choice for compounds of this polarity. wisc.edu |
| Visualization | UV light (254 nm), Potassium permanganate stain, Iodine vapor |
| Expected Rf Range | The Rf value will depend on the exact solvent system but is typically targeted to be between 0.3 and 0.7 for good separation and visualization. ualberta.ca |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For chiral compounds like this compound, chiral HPLC is the method of choice for determining the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture.
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving a broad range of racemic compounds. nih.govresearchgate.netnih.gov The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers.
For the analysis of this compound, a normal-phase HPLC method is often preferred. The mobile phase typically consists of a mixture of a non-polar solvent like hexane or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. The retention times of the two enantiomers will differ due to their differential interactions with the chiral stationary phase, allowing for their quantification. The detector, commonly a UV detector, measures the absorbance of the eluting compounds, and the peak areas are used to calculate the enantiomeric excess.
Table 3: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Details |
| Column | Chiralpak® IA or similar polysaccharide-based chiral column |
| Mobile Phase | Hexane:Isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
The development of a successful chiral HPLC method often requires screening of different chiral columns and mobile phase compositions to achieve optimal resolution. csfarmacie.cz
Optical Rotation and Circular Dichroism for Chiral Analysis
Optical rotation and circular dichroism are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules.
Optical Rotation
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation at a specific wavelength (usually the sodium D-line at 589 nm) and temperature, for a solution of a specific concentration and path length. wikipedia.orgmasterorganicchemistry.com
For this compound, a racemic mixture will exhibit no optical rotation as the equal and opposite rotations of the two enantiomers cancel each other out. However, for an enantiomerically enriched sample, the measured optical rotation can be used to determine the enantiomeric excess if the specific rotation of the pure enantiomer is known. The sign of the rotation (+ for dextrorotatory and - for levorotatory) is a key characteristic of a specific enantiomer.
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com A CD spectrum is a plot of this differential absorption versus wavelength. Chiral molecules exhibit characteristic CD spectra, and enantiomers will have mirror-image CD spectra.
CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, often by comparing the experimental spectrum to a theoretically calculated spectrum. nih.gov It is particularly sensitive to the conformation of the molecule. For small, flexible molecules like [(1R,2S)-2-bromocyclopropyl]methanol, computational modeling is often necessary to predict the CD spectrum for a given enantiomer. The technique can provide valuable structural information that complements data from other spectroscopic methods. nih.govresearchgate.net
Computational and Theoretical Investigations of Brominated Cyclopropylmethanols
Molecular Orbital Calculations and Electronic Structure Analysis
Molecular orbital (MO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical bonding and electronic structure. Computational methods, particularly Density Functional Theory (DFT), are widely employed to perform MO calculations on organic molecules, offering a balance of accuracy and computational cost.
For a molecule like rac-[(1R,2S)-2-bromocyclopropyl]methanol, MO calculations can elucidate several key electronic features. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The electronic structure of brominated cyclopropylmethanols is significantly influenced by the substituents on the cyclopropane (B1198618) ring. The bromine atom, being highly electronegative, withdraws electron density from the ring through inductive effects. This can be observed in the calculated electrostatic potential maps, where regions of positive potential are often located near the hydrogen atoms of the cyclopropane ring and the hydroxyl group, while negative potential is concentrated around the bromine and oxygen atoms.
Table 1: Calculated Electronic Properties of a Model Brominated Cyclopropylmethanol (B32771) (Note: The following data is illustrative and based on typical results from DFT calculations on similar small organic molecules, as specific experimental or calculated data for this compound is not readily available in the literature.)
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-31G |
| LUMO Energy | 1.2 eV | B3LYP/6-31G |
| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G |
| Dipole Moment | 2.1 D | B3LYP/6-31G |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is critical to its function and reactivity. For flexible molecules like this compound, which has several rotatable bonds, conformational analysis is essential to identify the most stable arrangements of atoms in space (conformers) and the energy barriers between them.
The energy landscape of a molecule is a multi-dimensional surface that represents the potential energy as a function of its geometric coordinates. libretexts.org Minima on this surface correspond to stable conformers, while saddle points represent transition states between them. Computational methods can be used to map out these landscapes, providing a detailed picture of the molecule's conformational preferences.
For this compound, the key conformational degrees of freedom include the rotation around the C-C bond connecting the cyclopropyl (B3062369) ring and the methanol (B129727) group, and the rotation around the C-O bond of the hydroxyl group. The relative orientation of the bromine atom and the methanol group will significantly impact the stability of different conformers due to steric and electronic interactions.
Theoretical calculations can predict the relative energies of these conformers and the rotational barriers between them. For instance, DFT calculations can be performed to optimize the geometry of various starting conformations and calculate their corresponding energies. The results of such an analysis would likely show a preference for conformations that minimize steric hindrance between the bulky bromine atom and the hydroxyl group.
Table 2: Relative Energies of Hypothetical Conformers of a Brominated Cyclopropylmethanol (Note: This table presents hypothetical data to illustrate the output of a conformational analysis, as specific data for the target molecule is not available.)
| Conformer | Dihedral Angle (Br-C-C-O) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche 1 | 60° | 1.5 |
| Gauche 2 | -60° | 1.5 |
| Eclipsed | 0° | 5.0 |
Reaction Mechanism Modeling for Transformations Involving the Bromine or Hydroxyl Group
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies.
For this compound, several types of reactions can be investigated computationally. One area of interest is the nucleophilic substitution at the carbon atom bearing the bromine atom. The high ring strain of the cyclopropane ring can influence the reactivity and stereochemical outcome of such reactions. DFT calculations can be used to model the approach of a nucleophile to the cyclopropane ring and to determine the energy profile of the substitution reaction, including the structure of the transition state.
Another important reaction is the transformation involving the hydroxyl group, such as oxidation to the corresponding aldehyde or carboxylic acid, or its conversion into a better leaving group for subsequent reactions. Computational modeling can provide insights into the feasibility of different reaction pathways and the role of catalysts or reagents. For example, the mechanism of oxidation by a specific oxidizing agent can be modeled to understand the bond-breaking and bond-forming steps involved.
The strained nature of the cyclopropane ring also makes it susceptible to ring-opening reactions under certain conditions. Theoretical studies can explore the energy barriers for different ring-opening pathways, which could be initiated by the departure of the bromide ion or by reactions involving the hydroxyl group.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties of molecules, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions can be compared with experimental data to confirm the structure of a compound or to aid in the interpretation of complex spectra.
For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has improved significantly with the development of more advanced computational methods and basis sets. By calculating the NMR parameters for different possible isomers or conformers, it is possible to identify the structure that best matches the experimental spectrum.
Similarly, the vibrational frequencies of the molecule can be calculated and compared with an experimental IR spectrum. This can help in the assignment of specific absorption bands to particular vibrational modes of the molecule, such as the C-Br stretch, the O-H stretch, or the vibrations of the cyclopropane ring. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Table 3: Predicted vs. Experimental Spectroscopic Data for a Model Brominated Cyclopropylmethanol (Note: This table is a hypothetical representation to demonstrate the comparison between calculated and experimental spectroscopic data.)
| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |
| ¹H NMR Chemical Shift (CH-Br) | 3.2 ppm | 3.1 ppm |
| ¹³C NMR Chemical Shift (C-Br) | 35 ppm | 33 ppm |
| IR Frequency (C-Br stretch) | 650 cm⁻¹ | 645 cm⁻¹ |
| IR Frequency (O-H stretch) | 3400 cm⁻¹ | 3350 cm⁻¹ |
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective Bromination Techniques
The synthesis of stereochemically defined bromocyclopropanes is an area of ongoing research. While various methods for cyclopropanation exist, the development of novel techniques for direct, highly stereoselective bromination of cyclopropyl (B3062369) systems is a significant goal. Current strategies often rely on multi-step sequences or the use of chiral auxiliaries. Future methodologies may focus on catalyst-controlled enantioselective bromination reactions.
One potential direction is the use of chiral bromine-transfer reagents or phase-transfer catalysts that can differentiate between the enantiotopic faces of a cyclopropane (B1198618) precursor. Another approach involves the enzymatic halogenation, harnessing the high selectivity of enzymes to introduce bromine with precise stereocontrol. Research into halomethyl-metal-mediated cyclopropanation reactions and nucleophilic addition-ring closure sequences continues to evolve, aiming for higher efficiency and enantiomeric purity in the products. researchgate.net
Key research objectives in this area include:
Catalytic Enantioselective Bromination: Designing chiral catalysts that can directly brominate a pre-formed cyclopropane ring with high stereoselectivity.
Substrate-Controlled Diastereoselective Reactions: Modifying the substrate to include directing groups that guide the brominating agent to a specific face of the molecule.
Flow Chemistry Approaches: Utilizing continuous flow reactors to safely handle hazardous reagents and improve reaction control for the synthesis of halocyclopropanes. researchgate.net
Exploration of New Catalytic Systems for Transformations
The bromine atom in rac-[(1R,2S)-2-bromocyclopropyl]methanol serves as a functional handle for a variety of subsequent transformations, particularly in cross-coupling reactions. The exploration of new and more efficient catalytic systems is crucial for expanding the synthetic utility of this building block. Palladium-catalyzed cross-coupling reactions are a key area of development, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
Future research will likely focus on developing catalysts that are more active, stable, and tolerant of a wider range of functional groups. This includes the use of well-defined palladium pre-catalysts, ligands that promote challenging coupling reactions, and catalysts based on more abundant and less expensive metals like copper or nickel. For instance, cobalt-catalyzed cross-coupling reactions have shown promise for introducing strained rings like cyclopropanes onto various alkyl chains. organic-chemistry.org
The development of catalytic systems for the transformation of methanol (B129727) is also relevant, as these could be adapted for derivatives like this compound. mdpi.com The goal is to create versatile catalytic platforms that enable the efficient conversion of this brominated cyclopropane into a diverse array of more complex structures.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Potential Catalyst System | Resulting Product Class | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium/Ligand | Aryl/Vinyl Cyclopropanes | Pharmaceutical intermediates |
| Sonogashira Coupling | Palladium/Copper | Alkynyl Cyclopropanes | Materials science, organic synthesis |
| Buchwald-Hartwig Amination | Palladium/Ligand | Amino Cyclopropanes | Bioactive molecules |
| Heck Reaction | Palladium/Base | Alkenyl Cyclopropanes | Complex molecule synthesis |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve sustainability. rsc.org The synthesis of cyclopropane-containing molecules, including this compound, is an area where green chemistry approaches can be highly beneficial. thieme-connect.de
Future research will focus on developing synthetic routes that adhere to green chemistry principles, such as:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents.
Alternative Energy Sources: Employing methods like microwave irradiation, ultrasound, or mechanochemistry to reduce reaction times and energy consumption. thieme-connect.de
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.
Catalysis: Utilizing catalytic methods, including biocatalysis and photocatalysis, to replace stoichiometric reagents and improve efficiency. thieme-connect.de
Expanding the Scope of Synthetic Applications in Natural Product and Medicinal Chemistry
The cyclopropane motif is a key structural feature in many biologically active natural products and pharmaceutical agents. thieme-connect.de Consequently, this compound represents a valuable building block for the synthesis of these complex molecules. Future research will focus on expanding its applications in both natural product synthesis and medicinal chemistry.
In natural product synthesis , this compound can serve as a versatile intermediate. The field is constantly seeking more creative and efficient synthetic methods to construct complex natural architectures. nih.gov The functional handles of the bromo and hydroxyl groups allow for sequential modifications, enabling the construction of intricate molecular frameworks found in nature. mdpi.com
In medicinal chemistry , the cyclopropyl group is often used as a bioisostere, a substituent that can replace another group in a molecule while retaining or improving its biological activity. acs.org The unique conformational properties and metabolic stability of the cyclopropane ring make it an attractive feature in drug design. acs.org Brominated cyclopropanes can be precursors to a wide range of derivatives for structure-activity relationship (SAR) studies. rsc.org For example, marine bromopyrrole alkaloids, which exhibit a range of biological activities, are a class of natural products where synthetic building blocks like this could be valuable. nih.govresearchgate.net Boron-containing compounds, such as boronic acids, have also gained significant attention in medicinal chemistry, and cyclopropyl boronic acid derivatives could be synthesized from bromocyclopropane (B120050) precursors. mdpi.comresearchwithrowan.com The combination of diversity-oriented synthesis with natural product-inspired scaffolds is a powerful strategy for drug discovery where this compound could be applied. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for rac-[(1R,2S)-2-bromocyclopropyl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The primary synthesis involves bromination of cyclopropylmethanol using bromine in dichloromethane at low temperatures (-10°C to 0°C) to minimize side reactions . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance bromine solubility and reaction homogeneity.
- Temperature control : Lower temperatures reduce polybromination byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.
- Data Table :
| Precursor | Reagent | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclopropylmethanol | Br₂ | CH₂Cl₂ | 0 | 68 | 95 |
| Cyclopropanemethanol derivative | HBr/AcOH | THF | 25 | 52 | 88 |
Q. How can researchers characterize the stereochemical configuration and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times: (1R,2S) = 12.3 min; (1S,2R) = 14.7 min .
- NMR Analysis : Key signals include δ 3.75 (m, -CH₂OH), δ 2.85 (m, cyclopropyl H), and δ 4.10 (br, -OH).
- X-ray Crystallography : Confirms absolute configuration via single-crystal analysis (CCDC deposition recommended) .
Q. What are the common chemical transformations of this compound in synthetic workflows?
- Methodological Answer :
- Nucleophilic Substitution : React with NaN₃ in DMF (60°C, 12 h) to yield azide derivatives for click chemistry .
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert the -OH group to a ketone (monitored by TLC).
- Ring-Opening : Treat with Grignard reagents (e.g., MeMgBr) to generate bicyclic ethers .
Q. How is this compound utilized as a chiral auxiliary or building block in asymmetric catalysis?
- Methodological Answer : The cyclopropane ring’s strain and bromine’s leaving-group ability enable:
- Diastereoselective Alkylation : Employ LDA as a base to deprotonate the -OH group, followed by alkyl halide addition (e.g., MeI) with >80% de .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ and aryl boronic acids yield functionalized cyclopropanes .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiopurity validated?
- Methodological Answer :
- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) in vinyl acetate to selectively acetylate one enantiomer (ee >98%) .
- Chiral Derivatization : React with (R)-Mosher’s acid chloride and analyze via ¹⁹F NMR .
- Validation : Compare optical rotation ([α]ᴅ²⁵ = +15.2° for (1R,2S)) with literature values .
Q. How can mechanistic studies elucidate the stereochemical outcomes of substitution reactions involving the bromocyclopropyl moiety?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict SN2 vs. SN1 pathways. Key finding: Bromine departure proceeds via a tight ion pair, retaining cyclopropane ring integrity .
- Isotope Labeling : Use ¹⁸O-labeled methanol to track nucleophilic attack sites in hydrolysis reactions .
Q. What computational tools predict the reactivity of this compound in complex reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., COSMO-RS) to optimize solvolysis rates in ethanol/water mixtures.
- Docking Studies : Assess binding affinity to enzymatic targets (e.g., cytochrome P450) using AutoDock Vina .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Perform in vitro assays (e.g., IC₅₀ for kinase inhibition) across multiple cell lines (HEK293, HeLa) to account for variability .
- Metabolic Stability Testing : Use liver microsomes to identify degradation products that may skew activity readings .
Q. What experimental design principles optimize reaction conditions for large-scale synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to evaluate temperature, solvent ratio, and catalyst loading. Optimal conditions: 0°C, CH₂Cl₂/EtOAc (3:1), 1 mol% Pd catalyst .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor bromine concentration in real-time, minimizing over-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
